molecular formula C10H17NO5 B2686722 1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid CAS No. 91726-43-1

1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid

Cat. No. B2686722
CAS RN: 91726-43-1
M. Wt: 231.248
InChI Key: JLDHXHPQMBNKMC-UHFFFAOYSA-N
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Description

“1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid” is a compound that contains a tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis . This compound also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, a carboxylic acid group, and a tert-butoxycarbonyl (BOC) group . The BOC group is attached to the nitrogen atom of the pyrrolidine ring .


Chemical Reactions Analysis

The BOC group in this compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Scientific Research Applications

Electrophilic Building Blocks for Enantiomerically Pure Compounds

One study describes the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds (EPC). This involves the treatment of 2-(tert-butyl)dioxolanones, -oxazolidinones, -imidazolidinones, and -dioxanones obtained by acetalization of pivalaldehyde with hydroxy- or amino-carboxylic acids with N-bromosuccinimide. The products of this process can be converted to chiral derivatives of pyruvic acid or of 3-oxo-butanoic and -pentanoic acid, showcasing the utility of tert-butoxycarbonyl protected compounds in synthesizing enantiomerically pure derivatives (Zimmermann & Seebach, 1987).

Synthesis and Tautomerism of N-Alkyl-3-hydroxypyrroles

Another research effort focused on the syntheses of 3-hydroxypyrroles and their derivatives, highlighting the methodological advances in achieving compounds with no substituents on the ring carbon. This includes the synthesis of 3-hydroxypyrrole-4-carboxylates via acid cleavage of tert-butyl esters, which is relevant to understanding the behavior and applications of related tert-butoxycarbonyl protected compounds in synthesizing and manipulating hydroxypyrroles (Momose et al., 1979).

N→O tert-Butyloxycarbonyl (Boc) Migration

A particular study reports on a fast N→O tert-butyloxycarbonyl (Boc) migration mechanism, involving an unusual nine-membered cyclic transition state. This highlights a unique reactivity pattern of tert-butoxycarbonyl protected compounds, which could be exploited in synthetic strategies for constructing complex molecular architectures (Xue & Silverman, 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDHXHPQMBNKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid

CAS RN

91726-43-1, 186132-80-9
Record name 1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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